Asperulosidic acid

Catalog No.
S519562
CAS No.
25368-11-0
M.F
C18H24O12
M. Wt
432.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asperulosidic acid

CAS Number

25368-11-0

Product Name

Asperulosidic acid

IUPAC Name

(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

Molecular Formula

C18H24O12

Molecular Weight

432.4 g/mol

InChI

InChI=1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m0/s1

InChI Key

DGDWCRWJRNMRKX-DILZHRMZSA-N

SMILES

O=C(C1=CO[C@@H](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)[C@@]3([H])[C@]1([H])[C@@H](O)C=C3COC(C)=O)O

Solubility

Soluble in DMSO

Synonyms

Asperulosidic Acid

Canonical SMILES

CC(=O)OCC1=CC(C2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

CC(=O)OCC1=C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Description

The exact mass of the compound Asperulosidic acid is 432.1268 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Renal Interstitial Fibrosis

    Scientific Field: Medical Science, Nephrology

    Application Summary: Asperulosidic acid has been found to have renal protective effects and can ameliorate renal interstitial fibrosis.

    Methods of Application: In the study, a unilateral ureteral obstruction (UUO) model of Balb/C mice was established.

    Results: Administration of asperulosidic acid markedly reduced the serum IS level and significantly alleviated the histological changes in glomerular sclerosis and renal interstitial fibrosis.

Fermentation of Morinda citrifolia L. (Noni)

    Scientific Field: Food Science, Fermentation

    Application Summary: Fermentation is a technology that enhances biologically active ingredients, improves the absorption rate, and induces the generation of new functional ingredients by the catalytic action of enzyme systems possessed by microorganisms. In this study, changes in the content of five kinds of bioactive compounds (deacetylasperulosidic acid, asperulosidic acid, scopolin, asperuloside, and scopoletin) of Morinda citrifolia L.

    Methods of Application: A high-performance liquid chromatography-photodiode array (HPLC-PDA) analysis method for measuring analytes was developed and validated. The HPLC method for the determination of five bioactive compounds in Morinda citrifolia L.

    Results: The coefficient of determination of the calibration curve for bioactive compounds (1.56–100 μg/mL) showed linearity (R 2 ≥ 0.9999). LOD and LOQ were in the range 0.04–0.97 and 0.13–2.95 μg/mL, respectively.

Anti-Inflammatory Effects

Chemical Profiling in Eucommia ulmoides Oliv

Alleviating Placental Oxidative Stress and Inflammatory Responses in Gestational Diabetes Mellitus

Anti-Inflammatory Effect in LPS-Induced RAW 264.7 Cells

    Application Summary: Asperulosidic acid (ASPA) has been found to have anti-inflammatory effects in LPS-induced RAW 264.7 cells.

Asperulosidic acid is a naturally occurring iridoid glycoside predominantly found in various plant species, particularly in Morinda citrifolia, commonly known as noni. This compound is characterized by its unique chemical structure, which contributes to its diverse biological activities. The molecular formula of asperulosidic acid is C₁₃H₁₈O₇, and it features a complex arrangement of hydroxyl groups and a cyclopentane ring that are typical of iridoids. Its structural uniqueness allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.

Typical of iridoid compounds. These include:

  • Hydrolysis: Asperulosidic acid can be hydrolyzed to yield deacetylasperulosidic acid, which has been shown to possess distinct biological properties.
  • Oxidation: The presence of hydroxyl groups makes asperulosidic acid susceptible to oxidation, potentially leading to the formation of reactive oxygen species.
  • Esterification: The carboxylic acid functional groups can react with alcohols to form esters, which may alter its solubility and bioactivity.

These reactions are crucial for understanding the stability and reactivity of asperulosidic acid in various environments.

Asperulosidic acid exhibits significant biological activities, including:

  • Anti-inflammatory Effects: Research indicates that asperulosidic acid can inhibit the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 in lipopolysaccharide-induced macrophages. This is achieved through the suppression of inducible nitric oxide synthase and cyclooxygenase-2 expression .
  • Antioxidant Properties: The compound has demonstrated antioxidant capabilities, helping to mitigate oxidative stress by scavenging free radicals .
  • Antimicrobial Activity: Studies have shown that asperulosidic acid possesses antibacterial properties against various pathogens, making it a potential candidate for therapeutic applications .

Asperulosidic acid can be synthesized through several methods:

  • Extraction from Natural Sources: The primary method involves extracting the compound from plants like Morinda citrifolia. This is typically done using solvent extraction techniques followed by purification processes such as chromatography.
  • Chemical Synthesis: Although less common, synthetic routes have been developed that involve the construction of the iridoid skeleton followed by functionalization to introduce hydroxyl groups.

These methods highlight the compound's availability from both natural and synthetic sources.

Asperulosidic acid has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being explored for use in treating inflammatory diseases and oxidative stress-related conditions.
  • Cosmetics: Its antioxidant activity makes it a valuable ingredient in skincare products aimed at reducing oxidative damage.
  • Nutraceuticals: The compound is used in dietary supplements for its potential health benefits related to inflammation and immunity.

Asperulosidic acid shares structural similarities with other iridoids and glycosides. Notable similar compounds include:

CompoundSourceKey Activities
Deacetylasperulosidic AcidMorinda citrifoliaAnti-inflammatory, antioxidant
AsperulosideAsperula odorataAntimicrobial, anti-inflammatory
Loganic AcidGentiana luteaAnti-inflammatory, hepatoprotective

Uniqueness of Asperulosidic Acid

Asperulosidic acid is unique due to its specific combination of anti-inflammatory and antioxidant properties coupled with its ability to modulate inflammatory pathways effectively. Unlike other similar compounds, it shows a pronounced effect on nitric oxide synthesis inhibition, making it a promising candidate for further pharmacological exploration .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-3.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

432.12677620 g/mol

Monoisotopic Mass

432.12677620 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39LA4NOT5K

Dates

Modify: 2023-08-15
1: Shen Y, Zhang Q, Wu YB, He YQ, Han T, Zhang JH, Zhao L, Hsu HY, Song HT, Lin B, Xin HL, Qi YP, Zhang QY. Pharmacokinetics and tissue distribution of monotropein and deacetyl asperulosidic acid after oral administration of extracts from Morinda officinalis root in rats. BMC Complement Altern Med. 2018 Oct 24;18(1):288. doi: 10.1186/s12906-018-2351-1. PubMed PMID: 30355303; PubMed Central PMCID: PMC6201592.
2: He J, Lu X, Wei T, Dong Y, Cai Z, Tang L, Liu M. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018 Jul 12;19(7). pii: E2027. doi: 10.3390/ijms19072027. PubMed PMID: 30002289; PubMed Central PMCID: PMC6073666.
3: Zhao X, Wei J, Yang M. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS(E). Molecules. 2018 May 3;23(5). pii: E1070. doi: 10.3390/molecules23051070. PubMed PMID: 29751518; PubMed Central PMCID: PMC6100404.
4: Tran PH, Le VD, Do TH, Nguyen TL, Nguyen PT, Nguyen TT, Nguyen TD. Anti-inflammatory constituents from Psychotria prainii H. Lév. Nat Prod Res. 2017 Dec 6:1-6. doi: 10.1080/14786419.2017.1408095. [Epub ahead of print] PubMed PMID: 29212359.
5: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.
6: Chithambo B, Noundou XS, Krause RW. Anti-malarial synergy of secondary metabolites from Morinda lucida Benth. J Ethnopharmacol. 2017 Mar 6;199:91-96. doi: 10.1016/j.jep.2017.01.051. Epub 2017 Jan 30. PubMed PMID: 28153468.

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